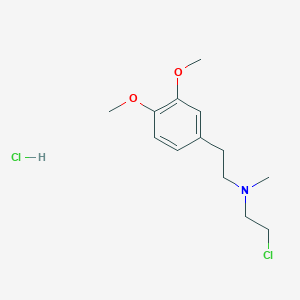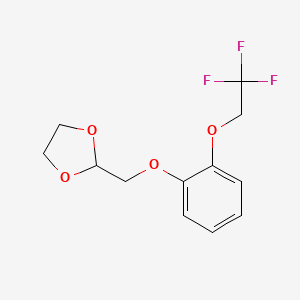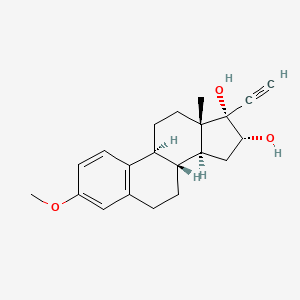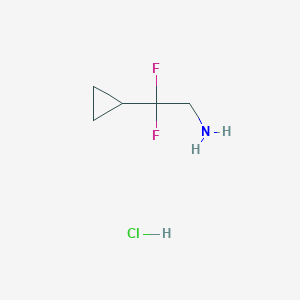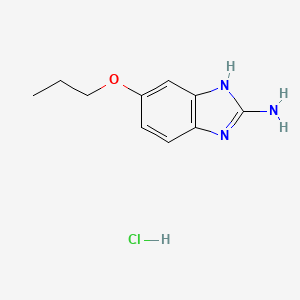
N1-Coumaroylspermidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Coumaroylspermidine is a naturally occurring polyamine derivative found in various plant species, including safflower (Carthamus tinctorius L.) . This compound is known for its potential biological activities, particularly its role as a serotonin transporter inhibitor . It has been studied for its potential therapeutic applications in neuropsychological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-Coumaroylspermidine can be synthesized through an activity-guided isolation process from plant extracts, particularly from safflower . The process involves the extraction of the plant material using solvents such as ethyl acetate, followed by chromatographic separation and purification . The structure of the compound is confirmed using spectroscopic methods, including extensive one-dimensional and two-dimensional nuclear magnetic resonance analyses .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources. The process typically includes solvent extraction, followed by purification using chromatographic techniques . The yield and purity of the compound can be optimized by adjusting the extraction conditions and using high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
N1-Coumaroylspermidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the coumaroyl groups attached to the spermidine backbone.
Substitution: Substitution reactions can occur at the amino groups of the spermidine moiety.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products can have different biological activities and potential therapeutic applications .
Scientific Research Applications
Chemistry: It is used as a model compound for studying polyamine derivatives and their chemical properties.
Medicine: N1-Coumaroylspermidine has shown promise as a serotonin transporter inhibitor, making it a potential candidate for the treatment of neuropsychological disorders such as depression
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
N1-Coumaroylspermidine exerts its effects primarily by inhibiting the serotonin transporter (SERT) . This inhibition leads to an increase in serotonin levels in the synaptic cleft, which can improve mood and alleviate symptoms of depression . The compound’s molecular targets include the serotonin transporter protein, and its mechanism involves competitive inhibition of serotonin uptake .
Comparison with Similar Compounds
N1-Coumaroylspermidine is unique among polyamine derivatives due to its specific structure and biological activity. Similar compounds include:
N1,N5,N10-(Z)-tri-p-coumaroylspermidine: Another coumaroylspermidine derivative with similar biological activity.
Safflospermidine A: A related compound with slight structural differences and similar pharmacological properties.
Safflospermidine B: Another analog with comparable biological effects.
These compounds share structural similarities but differ in their specific coumaroyl group arrangements and biological activities .
Properties
CAS No. |
70185-59-0 |
|---|---|
Molecular Formula |
C₁₆H₂₅N₃O₂ |
Molecular Weight |
291.39 |
Synonyms |
N-[4-[(3-Aminopropyl)amino]butyl]-3-(4-hydroxyphenyl)-2-propenamide; N-[4-[(3-Aminopropyl)amino]butyl]-3-(4-hydroxyphenyl)-2-propenamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


